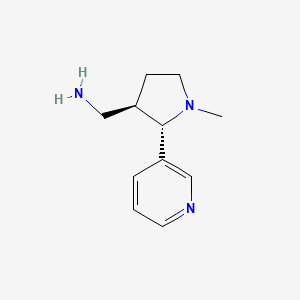
(-)-trans 3'-Aminomethyl Nicotine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine: is a synthetic derivative of nicotine, a naturally occurring alkaloid found in tobacco plants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine typically involves the following steps:
Starting Material: Nicotine is used as the starting material.
Functional Group Modification: The nicotine molecule undergoes a series of chemical reactions to introduce the aminomethyl group at the 3-position.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures to meet industry standards.
化学反应分析
Types of Reactions
rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to nicotinic acetylcholine receptors.
Medicine: Investigated for potential therapeutic applications, including as a smoking cessation aid.
Industry: Utilized in the development of nicotine-related products and research tools.
作用机制
The mechanism of action of rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The specific pathways and molecular targets involved depend on the context of its use and the biological system being studied.
相似化合物的比较
Similar Compounds
- rac-trans 3’-Thiomethyl Nicotine Dihydrochloride
- rac-trans 3’-Acetylthiomethyl Nicotine
- rac-trans 3’-Hydroxymethylnicotine
Uniqueness
rac-trans 3 inverted exclamation mark -Aminomethyl Nicotine is unique due to its specific aminomethyl substitution at the 3-position, which imparts distinct chemical and biological properties compared to other nicotine derivatives. This uniqueness makes it valuable for specific research and industrial applications.
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
[(2S,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m1/s1 |
InChI 键 |
IUMCSWXAFXSTAI-KOLCDFICSA-N |
手性 SMILES |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)CN |
规范 SMILES |
CN1CCC(C1C2=CN=CC=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


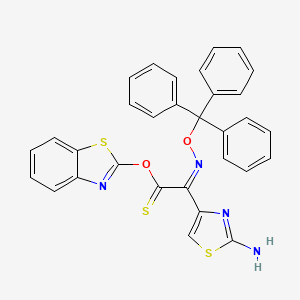
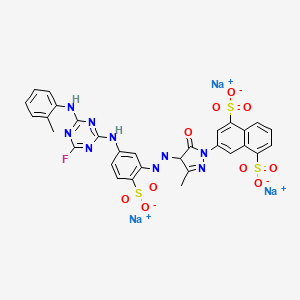
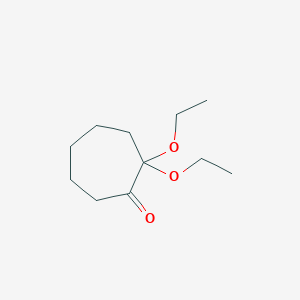
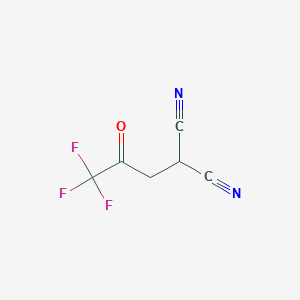

![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)
![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)
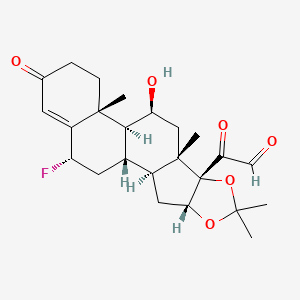
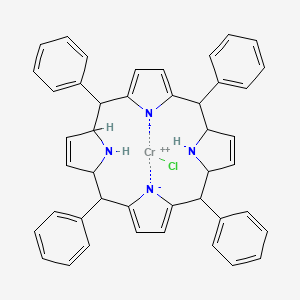
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)

